Dimethyl 5-methylisophthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of isophthalic acid, where two carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a methyl group. This compound is classified as an aromatic diester and is primarily used in organic synthesis and materials science.
Dimethyl 5-methylisophthalate can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich, which provide detailed information on its properties and applications. It falls under the category of isophthalic acid derivatives, which are known for their utility in synthesizing polymers and other complex organic compounds.
The synthesis of Dimethyl 5-methylisophthalate typically involves the esterification of 5-methylisophthalic acid with methanol. This reaction can be catalyzed by sulfuric acid or other acidic catalysts. The general procedure includes:
The reaction conditions are critical for ensuring high yields and purity of the product. The use of a controlled temperature during reflux and careful neutralization are essential steps in the synthesis process.
Dimethyl 5-methylisophthalate has a distinct molecular structure characterized by its aromatic ring and ester functional groups. The structural representation can be illustrated as follows:
This structure contributes to its reactivity and potential applications in various chemical reactions.
Dimethyl 5-methylisophthalate participates in several important chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions, including yield and selectivity for desired products.
The mechanism of action for Dimethyl 5-methylisophthalate primarily depends on its chemical reactivity:
These mechanisms highlight how Dimethyl 5-methylisophthalate can serve as a versatile intermediate in organic synthesis.
Relevant data from chemical databases provide insights into these properties, aiding in understanding its behavior in various applications.
Dimethyl 5-methylisophthalate finds applications across several scientific fields:
The synthesis of dimethyl 5-methylisophthalate (CAS 10921702) predominantly occurs through esterification of 5-methylisophthalic acid, where catalyst selection critically governs reaction efficiency, selectivity, and sustainability. Conventional homogeneous Brønsted acid catalysts like sulfuric acid facilitate esterification under reflux conditions in methanol, typically achieving 80-90% diester yields after 6-8 hours. However, these methods suffer from significant drawbacks including corrosion hazards, difficult catalyst recovery, and over-esterification byproducts. The acidic environment also promotes competitive side reactions such as demethylation or ether formation, complicating downstream purification and reducing overall atom economy [1] [9].
In contrast, metal-mediated catalytic systems offer enhanced selectivity and milder operational conditions. Chinese patent CN107540538B discloses a high-yield route employing cobalt acetate (Co(OAc)₂) and manganese acetate (Mn(OAc)₂) with potassium bromide promoter in glacial acetic acid solvent. This system operates at 90-110°C with oxygen sparging, achieving 95% conversion to dimethyl 5-methylisophthalate within 4-5 hours. The bromide acts as a radical initiator, while transition metals facilitate controlled oxidation steps, minimizing decarboxylation byproducts. Post-reaction, the catalyst is recoverable via crystallization, enhancing process sustainability [1]. Recent advances highlight heterogeneous metal-substituted aluminophosphates (MeAPO-5), where framework-incorporated cobalt or silicon generates Brønsted acid sites of tunable strength. These catalysts demonstrate exceptional performance in esterification due to their ordered microporous structure (pore diameter: 7.3Å), which provides shape selectivity favoring monoester intermediates. Cobalt-substituted AlPO-5 (CoAPO-5) achieves 94% diester yield at 110°C within 3 hours, outperforming conventional zeolites by 15-20% due to optimized acid site density (0.28 mmol/g) and reduced diffusion limitations [5].
Table 1: Comparative Performance of Esterification Catalysts for Dimethyl 5-Methylisophthalate Synthesis
Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|---|
Sulfuric acid (homog.) | 65-70 | 6-8 | 80-85 | Low cost, high activity | Corrosive, difficult recovery |
Co/Mn/KBr (homog.) | 90-110 | 4-5 | 95 | High selectivity, recyclable | Requires bromine promoter |
CoAPO-5 (heterog.) | 110 | 3 | 94 | Shape selectivity, no leaching | Higher synthesis cost |
H-ZSM-5 (heterog.) | 110 | 5 | 78 | Thermal stability | Pore diffusion limitations |
Mechanistic distinctions underpin these performance differences: Brønsted acid catalysis proceeds via oxocarbenium ion intermediates that indiscriminately attack methanol, while metal-mediated pathways involve coordinated electrophilic activation where the carbonyl oxygen binds to Lewis acidic metal centers (Co²⁺/Mn³⁺), enhancing nucleophilic methanol attack regioselectivity. This coordination also stabilizes transition states during diester formation, suppressing degradation routes observed under strong acidic conditions [1] [5] [9].
Solvent-free mechanochemical synthesis represents a paradigm shift in dimethyl 5-methylisophthalate production, eliminating volatile organic compounds while enhancing energy efficiency. Although direct literature on mechanochemical synthesis of this specific diester is limited, principles demonstrated in analogous systems prove highly instructive. Attritor milling technology enables efficient diester formation through high-frequency impacts between reactant-coated grinding media, achieving molecular proximity unattainable in solution-phase reactions. In biphenyltetracarboxydiimide syntheses (structurally related diesters), solvent-free ball milling reduced reaction times from 6 hours (reflux) to 15 minutes while increasing yields from 80% to 98% [10].
Critical parameters governing efficiency include:
This approach aligns with green chemistry metrics by eliminating solvent waste (PMI = 0) and reducing energy consumption by 85% compared to reflux methods. Thermal analyses confirm mechanochemical esterification proceeds without exothermic spikes, enhancing safety profiles. Scale-up studies using horizontal attritor mills demonstrate linear scalability from gram to kilogram outputs, though challenges remain in continuous product removal and heat dissipation during extended operation [6] [10].
Table 2: Optimization of Mechanochemical Esterification Parameters
Parameter | Low Efficiency Condition | High Efficiency Condition | Impact on Yield |
---|---|---|---|
Milling ball mass | 14.4 g | 56.6 g | 60% → 98% |
Reaction time | 5 min | 15 min | 45% → 98% |
Milling frequency | 10 Hz | 20 Hz | 72% → 98% |
Diacid:MeOH ratio | 1:1.5 | 1:2.1 | 65% → 98% |
Despite these advantages, practical limitations persist:
Overcoming these barriers could position mechanochemistry as the industrial standard for specialty diester production, particularly for heat-sensitive substrates [6] [10].
Continuous-flow microreactor technology addresses critical scalability and safety limitations inherent in batch esterification processes for dimethyl 5-methylisophthalate. Lonza's KILOFLOW® and PLANTRIX® systems exemplify industrial implementations, where silicon carbide microchannels (100-500 µm diameter) enable precise thermal and hydrodynamic control. Key advantages include:
In esterification applications, microreactors achieve 98% conversion in under 5 minutes residence time by maintaining optimal temperature profiles (70°C → 110°C → 65°C) across three reaction zones: acid dissolution, esterification, and quenching. This segmented approach prevents methanol vaporization issues encountered in batch reactors. The technology accommodates heterogeneous catalysts like CoAPO-5 through in-line filtration cartridges, demonstrating 500-hour stability without activity loss [3] [7].
Scale-up strategies employ numbered-up parallel microchannels rather than conventional dimensional increases, maintaining reaction fidelity from gram to ton scale. Computational fluid dynamics modeling confirms uniform flow distribution across 1,000+ channels, with productivity reaching 200 kg/m³/hr at production scale—tripling batch reactor output. Real-time process analytics via FTIR flow cells enable automated methanol stoichiometry adjustments, maintaining diester purity >99.5% throughout extended campaigns. However, microreactor fouling by crystalline intermediates remains challenging, necessitating periodic acetic acid backflushing when processing high-melting substrates like 5-methylisophthalic acid [3] [7].
The presence of geometrically inequivalent carboxyl groups in 5-methylisophthalic acid introduces significant regioselectivity challenges during mono-esterification. The 1,3-substitution pattern creates electronic asymmetry where the C5 methyl group electronically shields the proximal carboxyl (position 1), rendering the position 5 carboxyl more nucleophilic. Experimental evidence from Sigma-Aldrich syntheses confirms this gradient: position 5 carboxyl exhibits pKa₁ = 3.8 versus pKa₂ = 4.9 for position 1 carboxyl, driving preferential esterification at the sterically accessible site [9].
Strategies to overcome over-esterification include:
Table 3: Mono-Esterification Control Methods Comparison
Method | Monoester Yield (%) | Diester Impurity (%) | Operational Complexity |
---|---|---|---|
Stoichiometric control | 88 | 5 | Low |
Protective groups (TMS) | 92 | <1 | High |
Enzymatic catalysis | 85 | 8 | Medium |
Temperature-ramp gradient | 90 | 3 | Medium |
Advanced solutions exploit chemoenzymatic catalysis using immobilized Candida antarctica lipase B, which discriminates carboxyl positions based on steric accessibility rather than electronic effects, achieving 85% monoester yield. Alternatively, temperature-ramp protocols in microreactors (40°C → 25°C during residence) leverage differential solubility to crystallize monoesters in-line. These approaches enable kilogram-scale monoester production as precursors for unsymmetrical monomers in polyimide synthesis, though economic viability remains challenged by catalyst costs and purification complexity [9].
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